molecular formula C10H8O4 B2818740 1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid CAS No. 52465-55-1

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid

Cat. No.: B2818740
CAS No.: 52465-55-1
M. Wt: 192.17
InChI Key: MOPVVNQYYAUTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid is a bicyclic organic compound featuring a benzopyran core fused with a ketone group at position 1 and a carboxylic acid substituent at position 6. The 3,4-dihydro designation indicates partial saturation of the heterocyclic ring, conferring rigidity and influencing electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxo-3,4-dihydroisochromene-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)7-2-1-6-3-4-14-10(13)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPVVNQYYAUTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of benzopyranone with acetic anhydride, followed by hydrogenation and subsequent oxidation steps . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid undergoes several types of chemical reactions, including:

Major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the ring system.

Scientific Research Applications

Toxicological Applications

Ochratoxin α is primarily recognized for its role as a contaminant in food products. Its toxicological implications are profound:

  • Nephrotoxicity: Ochratoxin α is known to cause kidney damage in both humans and animals. Studies have shown that it can lead to chronic kidney disease when ingested over prolonged periods .
  • Carcinogenic Potential: The International Agency for Research on Cancer (IARC) classifies ochratoxin α as a possible human carcinogen (Group 2B). This classification stems from its ability to induce DNA damage and promote tumor formation in animal models .
  • Teratogenic Effects: Research indicates that exposure to ochratoxin α during pregnancy can adversely affect fetal development, leading to teratogenic outcomes .

Pharmacological Applications

Despite its toxicity, there are emerging interests in the pharmacological properties of compounds related to ochratoxin α:

  • Calcium Channel Blocker: Some studies suggest that derivatives of ochratoxin α may exhibit calcium channel blocking activity, which could have implications for cardiovascular therapies .
  • Potential Antimicrobial Activity: There is ongoing research into the antimicrobial properties of ochratoxin derivatives. These compounds may inhibit the growth of certain pathogens, although this application is still under investigation .

Agricultural Applications

In agriculture, the relevance of ochratoxin α extends to its role as a contaminant in crops:

  • Fungal Contamination Monitoring: The presence of ochratoxin α in grains and cereals is a critical concern for food safety. Monitoring its levels can help prevent contaminated products from entering the food supply chain .
  • Biocontrol Agents: Some studies are exploring the use of fungal metabolites, including those related to ochratoxin α, as biocontrol agents against pests. This application aims to reduce reliance on synthetic pesticides while managing crop health sustainably .

Case Studies

Several case studies highlight the impact and applications of this compound:

  • Food Safety Regulations:
    • A study conducted in Europe assessed the levels of ochratoxin α in various food products. It emphasized the need for stringent regulations and monitoring systems to mitigate risks associated with this mycotoxin .
  • Clinical Research on Nephrotoxicity:
    • Clinical trials have investigated the nephrotoxic effects of ochratoxin α in patients with chronic kidney disease. Results indicated a correlation between dietary exposure and disease progression, prompting recommendations for dietary modifications .
  • Agricultural Practices:
    • A research project focused on reducing ochratoxin contamination in vineyards through integrated pest management strategies. The findings suggested that improving vineyard management could significantly lower ochratoxin levels in grapes intended for wine production .

Mechanism of Action

The mechanism of action of 1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways, potentially through the inhibition of reactive oxygen species (ROS) production. This modulation can lead to reduced inflammation and protection against cellular damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzopyran Derivatives

The compound shares structural homology with other benzopyran-based carboxylic acids but differs in substitution patterns and oxidation states. Below is a comparative analysis of key analogues:

Compound A :

3,4,5-Trihydroxy-6-{[5-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl]oxy}oxane-2-carboxylic acid

  • Core Structure : 2H-1-benzopyran with a 4-oxo group and a fused oxane (sugar-like) ring.
  • Substituents : Multiple hydroxyl and methoxy groups on the aromatic rings, with a carboxylic acid on the oxane moiety.
  • Key Differences :
    • The ketone group is at position 4 (vs. position 1 in the target compound).
    • The carboxylic acid is located on the oxane ring rather than the benzopyran core.
    • Enhanced polarity due to hydroxyl and methoxy groups, likely increasing water solubility compared to the target compound .
Compound B :

(2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

  • Core Structure : A cephalosporin-derived bicyclic system with a β-lactam ring and thia-azabicyclo framework.
  • Substituents: Amino, acetamido, and hydroxyphenyl groups; dimethyl substitutions enhance steric hindrance.
  • Key Differences :
    • Contains a sulfur atom and β-lactam ring (absent in the target compound), typical of antibiotic activity.
    • The carboxylic acid is part of a bicycloheptane system, distinct from the benzopyran scaffold .

Physicochemical and Functional Comparisons

Property 1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic Acid Compound A Compound B
Core Structure Benzopyran with 1-oxo, 3,4-dihydro 2H-1-benzopyran with 4-oxo, oxane ring Cephalosporin-derived β-lactam
Carboxylic Acid Position Position 7 on benzopyran Position 2 on oxane ring Position 2 on bicycloheptane
Polarity Moderate (single COOH, no hydroxyls) High (multiple hydroxyl/methoxy groups) Moderate (amide and amino groups)
Biological Relevance Potential anti-inflammatory scaffold Glycosidic linkage suggests natural product origin Antibiotic (β-lactam activity)

Research Findings and Implications

  • Target Compound: Limited direct pharmacological data are available, but its structure aligns with inhibitors of cyclooxygenase (COX) enzymes due to similarities to flavonoid derivatives. The 1-oxo group may enhance electrophilicity, enabling covalent interactions with biological targets.
  • Compound A :

    • The glycosidic oxane-carboxylic acid moiety suggests roles in carbohydrate metabolism or plant-derived bioactive compounds. Its polarity may limit blood-brain barrier penetration .
  • Compound B :

    • As a cephalosporin analogue, it likely exhibits β-lactamase resistance due to dimethyl substitutions, though steric bulk may reduce binding affinity to penicillin-binding proteins .

Biological Activity

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid, also known as α-Ochratoxin or ochratoxin A, is a compound belonging to the class of mycotoxins. It is produced by various fungi, including Aspergillus and Penicillium species, and is commonly found as a contaminant in food products. This article focuses on its biological activity, particularly its toxicological effects and potential therapeutic applications.

Basic Information

PropertyValue
IUPAC Name1-oxoisochromane-7-carboxylic acid
CAS Number52465-55-1
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Purity≥95%

Structural Characteristics

The structure of this compound features a benzopyran backbone with a carboxylic acid functional group. This structural arrangement contributes to its biological activity, particularly its interaction with cellular mechanisms.

Toxicological Effects

This compound has been extensively studied for its toxicological properties:

  • Genotoxicity : Studies indicate that this compound exhibits genotoxic effects. In vitro assays such as the SOS/umu test have shown that it can induce mutations in bacterial models, suggesting potential risks for DNA damage in higher organisms .
  • Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies ochratoxin A as a possible human carcinogen (Group 2B), based on evidence from animal studies showing tumor formation in kidneys .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes:

  • Inhibition of Protein Synthesis : It has been demonstrated that ochratoxin A can inhibit protein synthesis in cells, which may contribute to its cytotoxic effects .
  • Oxidative Stress Induction : The compound can induce oxidative stress in various cell types, leading to cellular damage and apoptosis through the generation of reactive oxygen species (ROS) .

Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic applications of this compound:

  • Antifungal Activity : Some studies suggest that derivatives of this compound may possess antifungal properties, making them candidates for developing new antifungal agents .
  • Antioxidant Properties : Research indicates that certain analogs may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Study on Genotoxicity

A study published in MDPI investigated the genotoxic potential of various mycotoxins, including this compound. The results indicated that at non-toxic concentrations, the compound showed significant mutagenic activity in bacterial models. The findings were corroborated by statistical analyses using QSAR models .

Study on Antifungal Properties

Another research effort focused on synthesizing derivatives of ochratoxin A to evaluate their antifungal efficacy against Aspergillus species. The study found that certain modifications enhanced antifungal activity while reducing toxicity .

Q & A

Q. What are the standard synthetic routes for 1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid, and how can intermediates be optimized?

The compound is typically synthesized via cyclization of substituted phenolic precursors. A common method involves:

Friedel-Crafts acylation to introduce the carbonyl group.

Acid-catalyzed cyclization to form the dihydrobenzopyran core.

Oxidation (e.g., using KMnO₄ or CrO₃) to generate the carboxylic acid moiety .
Key intermediates (e.g., 3,4-dihydro-1H-2-benzopyran derivatives) should be purified via column chromatography to minimize side products. Reaction conditions (temperature, solvent polarity) must be tightly controlled to enhance regioselectivity .

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for validation?

  • NMR : ¹H and ¹³C NMR are essential for confirming the fused benzopyran structure. Key signals include the carbonyl proton (δ ~10-12 ppm) and aromatic protons (δ ~6.5-8.5 ppm) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500-3300 cm⁻¹ (carboxylic acid O-H) confirm functional groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (192.17 g/mol) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic anhydride in cyclization steps) .
  • First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address low yield or regioselectivity issues during synthesis?

Low yields often arise from competing side reactions (e.g., over-oxidation or dimerization). Mitigation strategies include:

  • Catalyst optimization : Use Lewis acids like AlCl₃ for precise Friedel-Crafts acylation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
  • In-situ monitoring : TLC or HPLC tracking of reaction progress helps identify bottlenecks .

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition) be resolved?

Discrepancies may stem from structural analogs or assay conditions. To resolve:

  • Comparative studies : Test the compound alongside analogs (e.g., 3,7-dimethyl derivatives) under identical conditions to isolate structure-activity relationships .
  • Assay standardization : Use validated enzyme inhibition protocols (e.g., fluorometric assays with controlled pH and temperature) .
  • Meta-analysis : Cross-reference data from multiple studies to identify confounding variables (e.g., impurity profiles) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding affinities to enzyme active sites (e.g., cyclooxygenase-2) .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns simulations in GROMACS) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups at position 3) with bioactivity trends .

Methodological Considerations Table

Challenge Solution Key References
Low cyclization efficiencyOptimize Lewis acid catalysts (e.g., ZnCl₂)
Spectral ambiguityUse DEPT-135 NMR to distinguish CH₂/CH₃ groups
Bioactivity variabilityStandardize cell lines (e.g., HEK293 for assays)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.